Tetracosactide acetate
CAS No.:
Cat. No.: VC14506791
Molecular Formula: C136H210N40O31S
Molecular Weight: 2933.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C136H210N40O31S |
---|---|
Molecular Weight | 2933.4 g/mol |
IUPAC Name | 1-[2-[[2-[[6-amino-2-[[2-[[1-[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[1-[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C136H210N40O31S/c1-75(2)109(127(200)154-71-106(181)156-88(31-13-17-52-137)114(187)158-89(32-14-18-53-138)115(188)159-91(35-21-56-149-134(142)143)116(189)164-96(37-23-58-151-136(146)147)131(204)175-60-25-39-104(175)126(199)173-111(77(5)6)128(201)163-90(33-15-19-54-139)120(193)171-110(76(3)4)129(202)169-101(65-80-43-47-84(180)48-44-80)132(205)176-61-26-40-105(176)133(206)207)172-125(198)103-38-24-59-174(103)130(203)95(34-16-20-55-140)157-107(182)70-153-113(186)99(66-81-68-152-87-30-12-11-29-85(81)87)167-117(190)92(36-22-57-150-135(144)145)160-121(194)98(63-78-27-9-8-10-28-78)166-123(196)100(67-82-69-148-74-155-82)168-118(191)93(49-50-108(183)184)161-119(192)94(51-62-208-7)162-124(197)102(73-178)170-122(195)97(165-112(185)86(141)72-177)64-79-41-45-83(179)46-42-79/h8-12,27-30,41-48,68-69,74-77,86,88-105,109-111,152,177-180H,13-26,31-40,49-67,70-73,137-141H2,1-7H3,(H,148,155)(H,153,186)(H,154,200)(H,156,181)(H,157,182)(H,158,187)(H,159,188)(H,160,194)(H,161,192)(H,162,197)(H,163,201)(H,164,189)(H,165,185)(H,166,196)(H,167,190)(H,168,191)(H,169,202)(H,170,195)(H,171,193)(H,172,198)(H,173,199)(H,183,184)(H,206,207)(H4,142,143,149)(H4,144,145,150)(H4,146,147,151) |
Standard InChI Key | ZOEFCCMDUURGSE-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CNC=N8)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CO)N |
Introduction
Structural and Functional Characteristics
Molecular Architecture
Tetracosactide acetate (CAS 16960-16-0 net, 60189-34-6 acetate) consists of the first 24 N-terminal residues of human ACTH, stabilized by an acetate salt formulation. The peptide backbone features:
-
Key functional domains: N-terminal serine (position 1) critical for receptor binding
-
Stabilizing residues: Methionine (position 4) and tryptophan (position 9) maintaining structural integrity
Property | Specification |
---|---|
Molecular formula | C₁₃₆H₂₁₀N₄₀O₃₁S |
Molecular weight | 2933.5 g/mol |
Isoelectric point | 10.2 |
Solubility | >50 mg/mL in aqueous buffers (pH 3-5) |
The tertiary structure adopts an α-helical conformation between residues 6-24, essential for melanocortin receptor activation .
Mechanism of Action
Primary Signaling Pathway
Tetracosactide acetate binds melanocortin-2 receptors (MC2R) on adrenal zona fasciculata cells with 90% homology to endogenous ACTH . Ligand-receptor interaction triggers:
-
Adenylate cyclase activation via Gs-protein coupling
-
Protein kinase A-mediated cholesterol ester hydrolysis
-
Enhanced steroidogenic acute regulatory (StAR) protein transcription
This cascade increases cortisol output by 200-500% within 60 minutes in healthy adrenals .
Secondary Immunomodulatory Effects
Recent studies reveal interactions with extra-adrenal melanocortin receptors:
Receptor | Tissue Distribution | Observed Effect |
---|---|---|
MC1 | Macrophages, neutrophils | IL-6/TNF-α suppression (40-60% reduction) |
MC3 | Lymphocytes | Treg cell differentiation enhancement |
MC5 | Endothelial cells | PGE2 synthesis inhibition |
These mechanisms underpin emerging applications in autoimmune disorders .
Diagnostic Applications
Standard ACTH Stimulation Test
The 250 μg intramuscular protocol remains the gold standard for adrenal insufficiency diagnosis :
-
Baseline cortisol: <138 nmol/L (5 μg/dL) suggests insufficiency
-
30-minute post-injection:
-
Normal response: ≥500 nmol/L (18 μg/dL)
-
Suboptimal: 138-499 nmol/L requires further testing
-
Veterinary Adaptations
Approved for canine adrenal assessment since 2024, demonstrating:
-
92% sensitivity in detecting hypoadrenocorticism
Therapeutic Implementations
Adrenal Insufficiency Management
Weekly 1 mg intramuscular doses maintain cortisol levels in secondary insufficiency:
Parameter | Tetracosactide | Hydrocortisone |
---|---|---|
Morning cortisol | 320±45 nmol/L | 280±60 nmol/L |
Bone density Δ | -0.8%/year | -2.1%/year |
HbA1c increase | 0.3% | 0.9% |
Superior metabolic profile versus glucocorticoid replacement .
Autoimmune Disease Trials
Phase II studies in membranous nephropathy (n=112):
Pharmacokinetic Profile
Absorption and Distribution
-
Tmax: 45 minutes (IM), 3 minutes (IV)
-
Vd: 0.4 L/kg, concentrated in adrenal cortex (15x plasma levels)
-
Plasma protein binding: <5%
Metabolism and Excretion
Hepatic degradation follows Michaelis-Menten kinetics:
-
Primary enzymes: Plasma endopeptidases (t₁/₂ α=7 min)
Frequency | Event | Management |
---|---|---|
Common (≥5%) | Flushing, headache | Self-limiting |
Rare (<1%) | Anaphylaxis, hypokalemia | Epinephrine, K+ infusion |
Contraindications
-
Primary adrenal insufficiency (risk of acute crisis)
Emerging Research Frontiers
Adrenal Regeneration
Preliminary data suggest pulsatile dosing (50 μg q6h) may stimulate:
-
23% increase in adrenal volume at 6 months
Neonatal Applications
Ongoing trial (NCT04877229) in congenital adrenal hyperplasia:
-
40% reduction in glucocorticoid dose requirements
Regulatory Landscape
Region | Status | Approved Indications |
---|---|---|
EU | Approved | Adrenal function testing |
USA | Investigational | Autoimmune nephropathy (Phase III) |
Australia | Approved | Diagnostic/therapeutic use |
Comparative Clinical Efficacy
Rotator Cuff Tendinitis Study
A 2024 randomized trial (n=86) compared intramuscular tetracosactide versus triamcinolone acetonide :
Outcome Measure | Tetracosactide Δ | Triamcinolone Δ | p-value |
---|---|---|---|
VAS pain score | -3.2±1.1 | -4.8±0.9 | <0.01 |
Constant-Murley score | +18.4±6.2 | +27.1±5.7 | <0.001 |
While both therapies showed efficacy, triamcinolone demonstrated superior short-term outcomes, potentially due to localized anti-inflammatory effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume